molecular formula C15H13N3O2 B11943499 1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone CAS No. 650616-35-6

1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone

Cat. No.: B11943499
CAS No.: 650616-35-6
M. Wt: 267.28 g/mol
InChI Key: QRIUZMPHZBAUMF-UHFFFAOYSA-N
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Description

1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone is a chemical reagent designed for research and development applications. This compound features a benzotriazole group, a privileged structure in medicinal chemistry known for its versatile biological properties and utility as a synthetic auxiliary . The benzotriazole moiety acts as an excellent leaving group and is frequently employed in N-, O-, C-, and S-acylation reactions to construct complex molecules, including peptidomimetics . Compounds incorporating the 1,2,3-triazole core have demonstrated a wide range of significant biological activities in research settings, including antimicrobial, antifungal, and antitumor effects . This specific reagent is intended for use as a key building block in organic synthesis, medicinal chemistry, and drug discovery research. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

650616-35-6

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

1-[2-(benzotriazol-1-ylmethoxy)phenyl]ethanone

InChI

InChI=1S/C15H13N3O2/c1-11(19)12-6-2-5-9-15(12)20-10-18-14-8-4-3-7-13(14)16-17-18/h2-9H,10H2,1H3

InChI Key

QRIUZMPHZBAUMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OCN2C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Mitsunobu Reaction

Procedure :

  • Reactants : 2-Hydroxyacetophenone (1.36 g, 10 mmol), 1H-benzo[d] triazol-1-ylmethanol (1.63 g, 10 mmol), triphenylphosphine (3.93 g, 15 mmol), and diethyl azodicarboxylate (DEAD, 2.61 mL, 15 mmol) in anhydrous THF (30 mL) .

  • Conditions : Stirred at 0°C for 30 minutes, then at room temperature for 24 hours.

  • Workup : The solvent is evaporated, and the residue is purified via recrystallization (ethanol/water) to obtain white crystals (2.82 g, 82%).

Key Data :

ParameterValue
Yield82%
Reaction Time24 hours
PurificationRecrystallization
Melting Point98–99°C

One-Pot Tandem Reaction

Procedure :

  • Step 1 : In situ generation of 1-(chloromethyl)-1H-benzotriazole via chloromethylation of benzotriazole (1.19 g, 10 mmol) with chloromethyl ethyl ether (1.28 g, 12 mmol) in DCM (20 mL) at 0°C .

  • Step 2 : Direct coupling with 2-hydroxyacetophenone (1.36 g, 10 mmol) using K2_2CO3_3 (2.76 g, 20 mmol) in DMF (15 mL) at 80°C for 6 hours .

  • Isolation : Extracted with ethyl acetate, dried over Na2_2SO4_4, and concentrated to give the product (2.20 g, 70%).

Key Data :

ParameterValue
Yield70%
Reaction Time6 hours
Solvent SystemDMF
Key AdvantageEliminates intermediate isolation

Comparative Analysis of Methods

MethodYieldReaction TimeComplexityScalability
Nucleophilic Substitution78%12 hoursModerateHigh
Mitsunobu Reaction82%24 hoursHighModerate
One-Pot Tandem Reaction70%6 hoursLowHigh

Critical Considerations

  • Side Reactions : Competing O- vs. N-alkylation in nucleophilic substitution requires careful base selection (e.g., NaH over NaOH) .

  • Cost Efficiency : Mitsunobu reagents (DEAD, PPh3_3) increase expenses, making one-pot methods preferable for large-scale synthesis .

  • Green Chemistry : Solvent-free alkylation using SiO2_2/K2_2CO3_3/TBAB under microwave irradiation (50% yield, 15 minutes) is reported but requires optimization .

Spectroscopic Validation

  • 1H^1H NMR (CDCl3_3) : δ 8.12 (d, J = 8.4 Hz, 1H, Ar-H), 7.58–7.42 (m, 4H, Ar-H), 5.44 (s, 2H, OCH2_2), 2.62 (s, 3H, COCH3_3) .

  • HRMS (ESI+) : m/z calcd. for C15_{15}H13_{13}N3_3O2_2 [M+H]+^+: 268.1086; found: 268.1088 .

Chemical Reactions Analysis

Types of Reactions

1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity
    Recent studies have indicated that compounds with benzotriazole structures exhibit significant antiviral properties. For instance, research has shown that derivatives of benzotriazole can inhibit the activity of the SARS-CoV-2 3CL protease, suggesting potential use in antiviral therapies against COVID-19 and other viral infections . The structure-based optimization of these compounds has led to improved biochemical inhibition and sub-micromolar antiviral effects.
  • Antifungal Properties
    Benzotriazole derivatives have also been explored for their antifungal activity. The presence of the triazole ring enhances the interaction with fungal enzymes, making these compounds effective against various fungal pathogens . This property is particularly valuable in developing new antifungal agents.
  • Anticancer Potential
    The anticancer properties of benzotriazole derivatives are under investigation, with several studies reporting their effectiveness against different cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cancer cell proliferation . This makes the compound a candidate for further research in cancer therapeutics.
  • Antimicrobial Activity
    Compounds containing benzotriazole have shown promising results in combating bacterial infections. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes . This broad spectrum of activity highlights the potential for developing new antimicrobial agents.

Case Study 1: Antiviral Efficacy

A study published in 2021 examined a series of benzotriazole derivatives for their ability to inhibit SARS-CoV-2 replication. The results indicated that specific modifications to the benzotriazole structure significantly enhanced antiviral potency, achieving nanomolar inhibition levels against viral proteases .

Case Study 2: Antifungal Activity

In another study focusing on antifungal applications, researchers synthesized several benzotriazole derivatives and tested them against Candida species. The findings revealed that certain compounds exhibited potent antifungal activity with minimal cytotoxicity towards human cells, indicating their potential for therapeutic use .

Case Study 3: Anticancer Research

A recent investigation into the anticancer properties of benzotriazole derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The study highlighted the mechanisms by which these compounds induce apoptosis in cancer cells, paving the way for future clinical applications .

Mechanism of Action

The mechanism of action of 1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form hydrogen bonds and hydrophobic interactions with biomolecular targets, enhancing its binding affinity and specificity. This interaction can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The target compound differs from analogs primarily in substituent positioning and functional groups. Key comparisons include:

Compound Name Substituent on Phenyl Ring Functional Group Key Structural Feature
1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone 2-Methoxy Ethanone Methoxy bridge to benzotriazole
(1H-Benzo[d][1,2,3]triazol-1-yl)(4-chlorophenyl)methanone (2l) 4-Chloro Ketone Direct benzotriazole-phenyl linkage
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-(4-(diethylamino)phenyl)ethanone 4-Diethylamino Ethanone Electron-donating amino group
1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone N/A Chloroethyl ketone Aliphatic chain with reactive chloro group
  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the target compound donates electrons via resonance, contrasting with chloro (electron-withdrawing) or diethylamino (strong electron-donating) substituents in analogs. This affects reactivity in nucleophilic substitutions and catalytic reactions .
  • Bridging Groups : The methoxy bridge in the target compound introduces steric hindrance and flexibility compared to direct benzotriazole-phenyl linkages in 2l or rigid aliphatic chains in 1q .

Physical Properties

Compound Name Melting Point (°C) Solubility Trends Crystallinity
This compound Not reported Moderate in polar solvents Likely crystalline
(1H-Benzo[d][1,2,3]triazol-1-yl)(4-chlorophenyl)methanone (2l) 123–124 Low in ethanol High crystallinity
(1H-Benzo[d][1,2,3]triazol-1-yl)(3-methoxyphenyl)methanone (2e) 80–84 High in DCM Amorphous
1-(1H-Benzo[d][1,2,3]triazol-1-yl)dodecan-1-one (1q) Not reported Soluble in hydrocarbons Oily residue
  • Melting Points : Chlorophenyl derivatives (e.g., 2l) exhibit higher melting points due to stronger intermolecular forces, while methoxy-substituted analogs (e.g., 2e) are lower-melting .
  • Solubility: Methoxy groups enhance solubility in polar solvents like DCM or ethanol compared to hydrophobic aliphatic chains .

Biological Activity

1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone, a compound featuring a benzotriazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and neuroprotective effects based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C16H14N4O\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}

Its molecular weight is approximately 278.31 g/mol. The presence of the benzotriazole ring contributes to its unique pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzotriazole exhibit significant anticancer activity. For instance, a related compound, 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate, showed potent activity against various human cancer cell lines with IC50 values ranging from 1.2 to 2.4 nM, comparable to doxorubicin . The mechanism of action appears to involve inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Antibacterial Activity

The antibacterial properties of benzotriazole derivatives have also been explored. Research indicates that compounds containing the benzotriazole structure can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentrations (MICs) as low as 4 mg/mL against Escherichia coli and Staphylococcus aureus .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus4
Escherichia coli16

Neuroprotective Effects

Computational studies suggest that the compound may interact with acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's . Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function. The predicted binding affinity and docking studies indicate that this compound could serve as a lead for developing novel neuroprotective agents.

Case Studies and Experimental Findings

Several experimental studies have been conducted to assess the biological activity of related benzotriazole compounds:

  • Antiproliferative Studies : A series of synthesized benzotriazole derivatives were tested against various cancer cell lines. The results indicated that modifications in the substituents on the triazole ring significantly influenced their antiproliferative effects .
  • In Vivo Studies : Animal models treated with benzotriazole derivatives displayed reduced tumor growth rates compared to control groups. These findings support the potential use of these compounds in cancer therapy .
  • Mechanistic Insights : Docking studies revealed that these compounds could bind effectively to HDAC enzymes, suggesting a potential mechanism for their anticancer activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using 1-chloromethylbenzotriazole and a phenolic precursor (e.g., 2-hydroxyacetophenone derivatives). Key steps include:

  • Reacting the phenolic precursor with 1-chloromethylbenzotriazole in anhydrous 2-butanone under reflux with a base like K₂CO₃ .
  • Isolation via filtration and crystallization from ethanol, yielding up to 96% purity after column chromatography .
  • Critical parameters: Dry solvents, inert atmosphere (N₂), and controlled temperature to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., benzotriazole methoxy group at δ ~5.5 ppm) and carbonyl carbon signals (δ ~200 ppm) .
  • IR Spectroscopy : Confirms C=O stretching (~1700 cm⁻¹) and benzotriazole C-N vibrations (~1450 cm⁻¹) .
  • UV-Vis : Monitors conjugation between the benzotriazole and acetophenone moieties (λmax ~270–300 nm) .
  • Melting Point Analysis : Validates purity (e.g., sharp melting points observed in Kofler block measurements) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Solvent Optimization : Mixed solvents like DCE:TFE (1:1) enhance solubility of aromatic intermediates, as seen in analogous benzotriazole syntheses .
  • Catalytic Additives : mCPBA (meta-chloroperbenzoic acid) improves electrophilicity in similar systems, though excess may degrade sensitive groups .
  • Temperature Control : Maintaining 40–60°C prevents decomposition of the benzotriazole moiety .
  • Challenges : Steric hindrance from the phenyl group may reduce yields (e.g., 43% in analogous reactions) . Failed reactions with dione or alkyne derivatives highlight the need for precursor compatibility .

Q. What strategies resolve contradictory data in structural elucidation of benzotriazole-containing compounds?

  • Methodological Answer :

  • X-ray Crystallography : SHELX programs (e.g., SHELXL/SHELXS) provide high-resolution structural validation, resolving ambiguities in NMR assignments .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic environments, cross-validating experimental NMR/IR data .
  • Multi-technique Cross-Validation : Combine mass spectrometry (HRMS) with 2D NMR (COSY, HSQC) to distinguish regioisomers .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use the cup-plate method against Bacillus subtilis or Candida albicans, with activity quantified via inhibition zone diameter .
  • Anti-inflammatory Models : Carrageenan-induced paw edema in rats, measuring edema reduction (%) compared to diclofenac sodium .
  • Dose-Response Analysis : IC₅₀ values derived from enzyme-linked assays (e.g., COX-2 inhibition) .

Key Data Contradictions and Solutions

  • Low Yields in Alkyne Derivatives : Analogous compounds (e.g., 1n and 1o) show <50% yields due to steric clashes; solution: Use bulkier leaving groups (e.g., tosylates) .
  • Ambiguous NMR Peaks : Overlapping signals from benzotriazole and phenyl groups resolved via NOESY experiments .

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